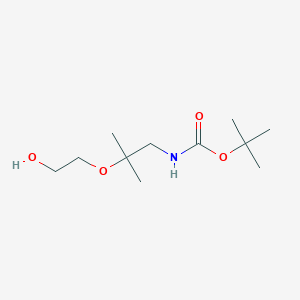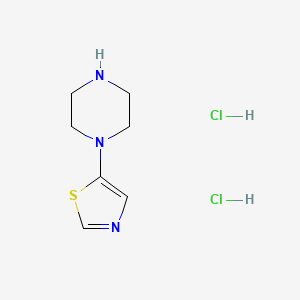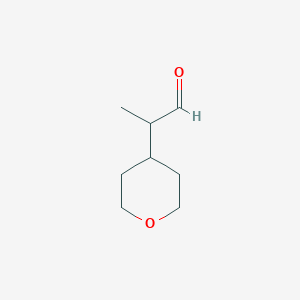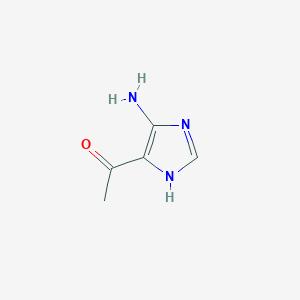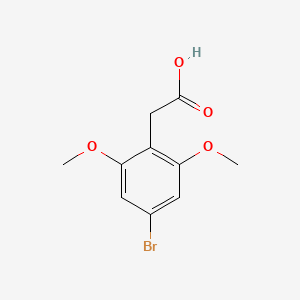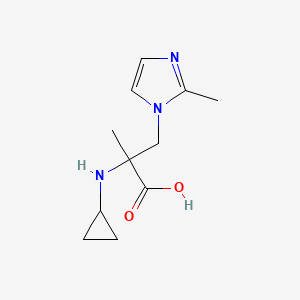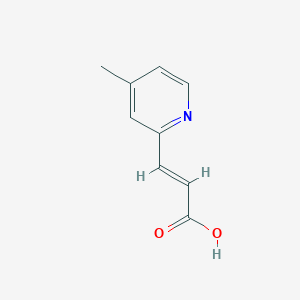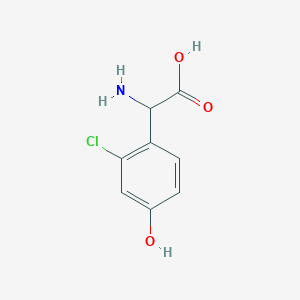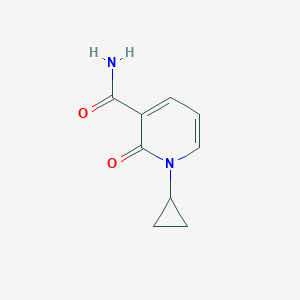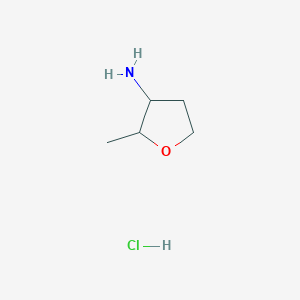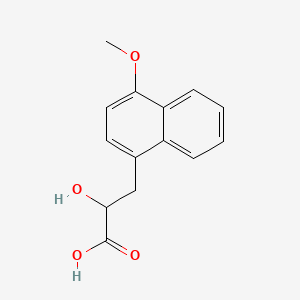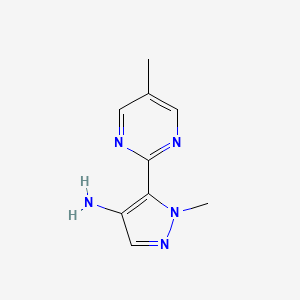
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Métodos De Preparación
The synthesis of 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-methylpyrimidine-2-carbaldehyde with hydrazine hydrate followed by methylation can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents. Major products formed from these reactions include halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-methyl-5-(5-methylpyridin-2-yl)-1H-pyrazol-4-amine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
1-methyl-5-(5-chloropyrimidin-2-yl)-1H-pyrazol-4-amine:
1-methyl-5-(5-methylthiazol-2-yl)-1H-pyrazol-4-amine: The thiazole ring introduces sulfur into the structure, which can affect the compound’s electronic properties and interactions.
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
1-methyl-5-(5-methylpyrimidin-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-6-3-11-9(12-4-6)8-7(10)5-13-14(8)2/h3-5H,10H2,1-2H3 |
Clave InChI |
KGGZBQQZZQKBIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)C2=C(C=NN2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



